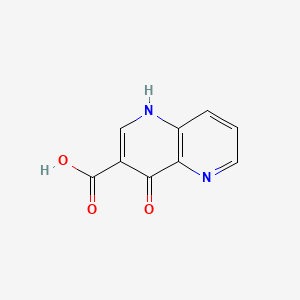

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5(9(13)14)4-11-6-2-1-3-10-7(6)8/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODIKMSUDZMCFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=CN2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201723 | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53512-10-0 | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53512-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053512100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-1,5-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the prevalent synthetic pathway for 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document outlines the core reaction mechanism, provides detailed experimental protocols, and presents quantitative data to support researchers in the practical application of this synthesis.

Introduction

The 1,5-naphthyridine nucleus is a significant pharmacophore found in a variety of biologically active compounds. The specific derivative, this compound, serves as a crucial intermediate in the development of novel therapeutic agents. Its synthesis is most effectively and commonly achieved through the Gould-Jacobs reaction.[1][2][3] This classical method involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization and subsequent hydrolysis.[1][2][4]

This guide will focus on the multi-step synthesis beginning from 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM), detailing the mechanism, experimental procedures, and expected outcomes.

The Gould-Jacobs Reaction Mechanism

The synthesis of this compound via the Gould-Jacobs reaction is a three-stage process:

-

Condensation: The reaction initiates with the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[2][4]

-

Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization. This intramolecular reaction forms the dihydronaphthyridine ring system, which rapidly tautomerizes to the more stable aromatic ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][2]

-

Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the desired product.[1][4]

The overall synthetic workflow can be visualized as follows:

A more detailed visualization of the core Gould-Jacobs reaction mechanism is provided below, illustrating the key electronic shifts.

Quantitative Data Summary

The following table summarizes the typical yields and key parameters for each stage of the synthesis.

| Stage | Reactants | Product | Key Conditions | Yield (%) | Reference(s) |

| 1. Condensation | 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM) | Diethyl 2-((pyridin-3-ylamino)methylene)malonate | 120-130 °C, 2 hours | High | [1] |

| 2. Cyclization | Diethyl 2-((pyridin-3-ylamino)methylene)malonate | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Dowtherm A, 250-255 °C, 30 min | 75 | [5] |

| 3. Hydrolysis | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, Sodium Hydroxide | This compound | 10% NaOH (aq), Reflux, 16h; then HCl to pH 3 | 70 | [6] |

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature.[1][6][7] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol covers the first two stages of the synthesis: condensation and cyclization.

Materials:

-

3-Aminopyridine (1.0 eq.)

-

Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.)

-

Dowtherm A (or a eutectic mixture of diphenyl ether and biphenyl)

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

High-temperature reaction vessel

Procedure:

Stage 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).[1]

-

Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually become a thick syrup.[1]

-

Allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.[1]

Stage 2: Thermal Cyclization

-

In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250-255 °C.[1][5]

-

Slowly and carefully add the crude intermediate from the condensation step to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250-255 °C for approximately 30 minutes, or until the evolution of ethanol ceases.[1][5] The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will begin to precipitate from the hot solution.[1]

-

Allow the reaction mixture to cool to below 100 °C.

-

Add hexane to facilitate complete precipitation of the product.[1][5]

-

Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.[5]

Protocol 2: Synthesis of this compound

This protocol details the final hydrolysis step.

Materials:

-

Crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.)

-

10% aqueous solution of sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Cold ethanol

-

Round-bottom flask with reflux condenser

-

pH meter or pH paper

Procedure:

-

Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.[1][6]

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-16 hours.[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.[1][6] The final product will precipitate as a solid.

-

Collect the solid by filtration.

-

Wash the precipitate thoroughly with water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.[1]

-

Dry the final product, this compound, under vacuum.

Troubleshooting and Optimization

A decision tree for common challenges encountered during this synthesis is presented below.

Due to the planar and rigid structure of the final product, it often exhibits poor solubility in many common organic solvents, which makes purification by column chromatography challenging.[1] Recrystallization is the most effective method for purification.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. ablelab.eu [ablelab.eu]

An In-depth Technical Guide to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and known applications, with a focus on providing practical information for researchers in the field.

Chemical Properties and Structure

This compound is a member of the naphthyridine family, a class of compounds containing two fused pyridine rings. Its rigid, planar structure contributes to strong intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. This results in high lattice energy and consequently, low solubility in many common organic solvents.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 53512-10-0 |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Appearance | Solid |

| Solubility | Poorly soluble in common organic solvents |

Synthesis of this compound

The most common and effective method for synthesizing this compound is through the Gould-Jacobs reaction. This multi-step process involves the condensation of 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization and subsequent hydrolysis.

Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually become a thick syrup.

-

Allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.

Step 2: Cyclization

-

In a separate flask, heat a high-boiling point solvent, such as Dowtherm A, to 250 °C.

-

Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.

-

Allow the mixture to cool to below 100 °C and then add a non-polar solvent, such as hexane, to complete the precipitation.

-

Collect the solid product by filtration and wash with the non-polar solvent.

Step 3: Hydrolysis

-

Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, carefully acidify the reaction mixture with an appropriate acid (e.g., HCl) to a pH of 3.

-

The final product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry.

Purification:

Due to its low solubility, column chromatography is often impractical for purifying the final product. Recrystallization is the preferred method. Experiment with different solvent systems, such as ethanol/water or DMF/water, to achieve optimal purity.

Synthesis Workflow

Crystal Structure Analysis

A comprehensive search of the available scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, detailed quantitative data on its crystal structure, such as unit cell parameters, bond lengths, and bond angles, cannot be provided at this time.

The lack of a published crystal structure is a notable gap in the characterization of this otherwise well-documented compound. The determination of its crystal structure would provide valuable insights into its solid-state packing, intermolecular interactions, and could aid in the rational design of co-crystals and new materials.

Applications in Research and Development

This compound serves as a versatile building block in the development of novel compounds with a wide range of applications.

Medicinal Chemistry

The naphthyridine scaffold is a prominent feature in many biologically active molecules. This is due to its ability to act as a bioisostere for other aromatic systems and its capacity to form multiple hydrogen bonds, which is crucial for binding to biological targets. Derivatives of this compound are being investigated for various therapeutic areas, including:

-

Antimicrobial Agents: The core structure is related to nalidixic acid, the first of the quinolone antibiotics. Modifications to the naphthyridine ring and the carboxylic acid group can lead to new compounds with potent antibacterial activity.

-

Anticancer Agents: The planar nature of the naphthyridine system allows for intercalation with DNA, a mechanism of action for some anticancer drugs.

-

Enzyme Inhibitors: The functional groups on the molecule can be tailored to interact with the active sites of specific enzymes, making it a valuable scaffold for inhibitor design.

Materials Science

The photophysical properties of naphthyridine derivatives make them attractive for applications in materials science. They have been used as ligands in the synthesis of metal complexes, particularly with platinum group metals, to create phosphorescent materials for use in organic light-emitting diodes (OLEDs). The ability of the naphthyridine core to participate in charge transfer processes is key to these applications.

Logical Relationship of Applications

Conclusion

This compound is a compound with significant synthetic utility and a promising scaffold for the development of new technologies in medicine and materials science. While its synthesis is well-established, a full characterization of its solid-state properties through single-crystal X-ray diffraction remains an area for future research. The detailed protocols and application overview provided in this guide are intended to support and inspire further investigation into this versatile molecule.

Spectroscopic and Structural Elucidation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a standardized experimental protocol for its synthesis.

Introduction

This compound belongs to the naphthyridine class of compounds, which are bicyclic heteroaromatic structures containing two nitrogen atoms. Naphthyridine cores are present in numerous biologically active molecules and are considered important pharmacophores. The title compound, with its carboxylic acid and hydroxyl functionalities, presents multiple opportunities for chemical modification, making it a valuable building block in drug discovery and a subject of interest for spectroscopic characterization.

Synthesis

The synthesis of this compound is commonly achieved through the Gould-Jacobs reaction, followed by ester hydrolysis.[1][2] This multi-step process typically involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the ethyl ester precursor, which is then hydrolyzed to the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

A common synthetic route involves the hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][3]

Step 1: Hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Suspend crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide (NaOH).[1]

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Cool the reaction mixture to room temperature.[1]

-

Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl).[1]

-

The product, this compound, will precipitate as a solid.[1]

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent, such as an ethanol/water or DMF/water mixture, can be performed for further purification.[1]

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound, based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 15.0 | br s | 1H | COOH |

| ~11.5 - 12.5 | br s | 1H | OH |

| ~8.80 | dd | 1H | H-8 |

| ~8.60 | s | 1H | H-2 |

| ~8.30 | dd | 1H | H-6 |

| ~7.60 | dd | 1H | H-7 |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (Carboxylic Acid) |

| ~165.0 | C-4 (C-OH) |

| ~150.0 | C-8a |

| ~148.0 | C-2 |

| ~142.0 | C-8 |

| ~138.0 | C-6 |

| ~125.0 | C-7 |

| ~120.0 | C-4a |

| ~110.0 | C-3 |

Note: Chemical shifts are predictive and based on typical values for similar heterocyclic systems.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, carboxylic acid, and aromatic moieties.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1725 - 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1620, 1580, 1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |

| ~1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |

| ~900 - 650 | Medium-Strong | Aromatic C-H bending |

Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190.04 | [M]⁺ (Molecular Ion) |

| 173.04 | [M-OH]⁺ |

| 145.04 | [M-COOH]⁺ |

| 117.04 | [M-COOH-CO]⁺ |

Note: The molecular formula is C₉H₆N₂O₃, with a calculated molecular weight of 190.16 g/mol .[3] The fragmentation pattern is predictive and based on the expected stability of the resulting ions.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of the title compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, while predictive, is based on established principles of spectroscopy and knowledge of related compounds. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and similar naphthyridine derivatives. Experimental verification of the predicted data is recommended for rigorous structural confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

A Guide to Quantum Chemical Studies of 4-hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Theoretical and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural, spectroscopic, and electronic properties of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Naphthyridine derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Understanding the fundamental molecular properties of these compounds through computational analysis is crucial for the rational design of new and more effective therapeutic agents.

While specific quantum chemical studies on this compound are not extensively available in public literature, this guide outlines the established theoretical framework and computational protocols, drawing parallels from studies on structurally similar compounds like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[1][2]

Molecular Structure and Optimization

The initial step in any quantum chemical investigation is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.

Caption: Molecular structure of this compound.

Predicted Optimized Geometrical Parameters

The following table presents hypothetical optimized geometrical parameters for this compound, calculated at the B3LYP/6-311G(d,p) level of theory. These values are based on expected bond lengths and angles for similar aromatic heterocyclic compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.37 | C2-N1-C9 | 117.5 |

| C2-C3 | 1.41 | N1-C2-C3 | 122.0 |

| C3-C4 | 1.45 | C2-C3-C4 | 119.5 |

| C4-N5 | 1.38 | C3-C4-N5 | 120.0 |

| N5-C6 | 1.36 | C4-N5-C6 | 118.0 |

| C6-C7 | 1.40 | N5-C6-C7 | 121.5 |

| C7-C8 | 1.38 | C6-C7-C8 | 120.5 |

| C8-C9 | 1.41 | C7-C8-C9 | 118.5 |

| C9-N1 | 1.39 | C8-C9-N1 | 122.0 |

| C4-C10 | 1.42 | C9-C10-C4 | 119.0 |

| C3-C11 | 1.48 | O1-C11-O2 | 124.0 |

| C11=O1 | 1.22 | C3-C11-O1 | 121.0 |

| C11-O2 | 1.35 | C3-C11-O2 | 115.0 |

| O2-H | 0.97 | C11-O2-H | 109.0 |

| C4-O3 | 1.36 | C3-C4-O3 | 117.0 |

| O3-H | 0.96 | C4-O3-H | 108.5 |

Computational and Experimental Protocols

A typical quantum chemical study involves a synergistic approach of computational modeling and experimental validation.

Caption: Workflow for a combined computational and experimental study.

Computational Details

The theoretical calculations for the target molecule would be performed using a standard quantum chemistry software package. The DFT level of theory with the B3LYP functional and a 6-311G(d,p) basis set is a common choice for such systems.[1] Geometry optimization is followed by frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Electronic properties, such as HOMO-LUMO energies and the molecular electrostatic potential (MEP), would also be calculated. To simulate solvent effects, the IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model) can be employed.

Experimental Protocols

-

Synthesis: this compound can be synthesized from 4-hydroxy-[3][4]naphthyridine-3-carboxylic acid ethyl ester through hydrolysis with sodium hydroxide, followed by acidification.[5]

-

FTIR and FT-Raman Spectroscopy: The FTIR spectrum would be recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum in the 4000–50 cm⁻¹ range.[1]

-

UV-Vis Spectroscopy: The electronic absorption spectra in solvents like water and ethanol would be recorded to analyze the electronic transitions.[1]

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for structural elucidation. The calculated vibrational frequencies and intensities for both infrared (IR) and Raman scattering can be compared with experimental spectra.

Predicted Vibrational Frequencies

The following table shows a selection of predicted vibrational modes and their corresponding frequencies.

| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |

| 3450 | High | Low | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | High | C-H stretch (aromatic) |

| 1720 | Very High | Medium | C=O stretch (carboxylic acid) |

| 1620 | High | High | C=C stretch (aromatic) |

| 1580 | High | High | C=N stretch (aromatic) |

| 1450 | Medium | Medium | C-H in-plane bend |

| 1300 | High | Low | C-O stretch / O-H bend |

| 850 | Medium | Low | C-H out-of-plane bend |

| 750 | High | Low | Ring out-of-plane deformation |

Electronic Properties and Reactivity

The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into its reactivity and electronic transitions.

Caption: Relationship between frontier orbitals and chemical reactivity.

Predicted Electronic Properties

The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.3 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 4.2 |

Molecular Electrostatic Potential (MEP)

The MEP is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative regions (red) are expected around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atoms, indicating sites prone to electrophilic attack. The hydrogen atoms of the hydroxyl and carboxylic acid groups would be the most electropositive regions (blue).

Conclusion

Quantum chemical studies provide a powerful framework for understanding the molecular properties of this compound. Through a combination of DFT calculations for geometry optimization, vibrational analysis, and electronic property prediction, a detailed molecular-level understanding can be achieved. This theoretical data, when correlated with experimental spectroscopic results, offers invaluable insights that can guide the synthesis of new derivatives with enhanced biological activity, thereby accelerating the drug discovery and development process. This guide provides the necessary protocols and a template for such an investigation.

References

An In-depth Technical Guide to 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

This technical guide provides a comprehensive overview of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, focusing on its synthesis, and known properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine core, consisting of two fused pyridine rings, is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This guide will delve into the foundational aspects of this compound, with a particular focus on its chemical synthesis.

Discovery and History

The broader family of naphthyridines has a history dating back to the late 19th century, with the first derivative being synthesized in 1893. However, specific historical details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. This suggests that the compound has primarily been of interest as a synthetic intermediate in the preparation of more complex molecules for various research applications. The most established and frequently cited method for its preparation is the Gould-Jacobs reaction.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are limited. However, based on its structure and data for related compounds, the following information can be summarized.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 190.16 g/mol | [1][2][3] |

| CAS Number | 53512-10-0 | [1][2][3][4] |

Synthesis

The primary route for the synthesis of this compound is the Gould-Jacobs reaction. This method involves two key steps: the condensation of 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.

Synthetic Workflow: Gould-Jacobs Reaction

The overall synthetic pathway is illustrated in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound based on the Gould-Jacobs reaction.

Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Condensation: In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130 °C for approximately 2 hours. The reaction mixture will gradually become a thick syrup.

-

Allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step or may crystallize upon standing.

-

Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.

-

Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.

-

Allow the mixture to cool to below 100 °C and add a non-polar solvent like hexane to complete the precipitation.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Step 2: Hydrolysis to this compound

-

Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-16 hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The final product will precipitate out of the solution as a solid.[1]

-

Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Dry the final product, this compound, under vacuum.

Biological Activity and Signaling Pathways

There is limited specific quantitative biological data available for this compound itself. The broader class of naphthyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, often acting as inhibitors of various enzymes or as receptor antagonists. For instance, many antibacterial naphthyridines function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6]

Due to the lack of specific studies on the mechanism of action of this compound, there are no established signaling pathways to be visualized. It is primarily considered a key intermediate for the synthesis of other biologically active naphthyridine derivatives.

Logical Relationships in Synthesis Troubleshooting

The synthesis of this compound can present several challenges. The following diagram outlines a logical decision-making process for troubleshooting common issues.

Caption: A decision tree for troubleshooting common synthesis challenges.

Conclusion

This compound is a valuable heterocyclic compound, primarily utilized as a synthetic intermediate in the development of more complex molecules with potential therapeutic applications. While its own biological profile is not extensively characterized, its synthesis via the Gould-Jacobs reaction is a well-established and versatile method. This guide provides a foundational understanding of this compound for researchers and scientists, highlighting the key aspects of its synthesis and known properties. Further investigation into the specific biological activities of this molecule and its derivatives could open new avenues for drug discovery.

References

Tautomerism in 4-hydroxy-1,5-naphthyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 4-hydroxy-1,5-naphthyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the tautomeric equilibrium is crucial for elucidating structure-activity relationships, predicting physicochemical properties, and designing novel therapeutic agents.

Introduction to Tautomerism in 4-hydroxy-1,5-naphthyridines

4-hydroxy-1,5-naphthyridine derivatives can exist in two primary tautomeric forms: the enol form (4-hydroxy-1,5-naphthyridine) and the keto form (1,5-naphthyridin-4(1H)-one). This equilibrium is a dynamic process influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the naphthyridine ring. The predominance of one tautomer over the other can significantly impact the molecule's biological activity and pharmacokinetic profile.

The tautomeric equilibrium between the 4-hydroxy (enol) and the 4-oxo (keto) forms is a classic example of keto-enol tautomerism. Generally, the keto form is thermodynamically more stable for simple monocyclic systems. However, in heterocyclic systems like 1,5-naphthyridines, the aromaticity of the pyridine rings plays a significant role in the position of the equilibrium.

Synthesis of 4-hydroxy-1,5-naphthyridine Derivatives

The synthesis of the 4-hydroxy-1,5-naphthyridine core is most commonly achieved through the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of 3-aminopyridine with a diethyl acylmalonate derivative, followed by a thermal cyclization.

General Experimental Protocol: Gould-Jacobs Reaction

Step 1: Condensation

A mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for approximately 2 hours. The reaction can be monitored by thin-layer chromatography (TLC). The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is typically used in the next step without further purification.[3]

Step 2: Thermal Cyclization

The crude intermediate from the condensation step is added portion-wise to a pre-heated, high-boiling point solvent such as Dowtherm A or diphenyl ether at 240-250°C.[1][3] The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization. Upon cooling, the desired ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate precipitates and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation (Optional)

If the parent 4-hydroxy-1,5-naphthyridine is desired, the ethyl ester from the previous step can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.[1][4] Subsequent heating of the carboxylic acid can lead to decarboxylation, yielding 4-hydroxy-1,5-naphthyridine.

Spectroscopic Analysis of Tautomers

The characterization of the tautomeric forms of 4-hydroxy-1,5-naphthyridine derivatives relies heavily on spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. Each tautomer exhibits distinct spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for distinguishing between the enol and keto tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional group are particularly informative.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 4-hydroxy-1,5-naphthyridine in a Non-polar Solvent (e.g., CDCl₃)

| Atom | 4-hydroxy-1,5-naphthyridine (Enol) | 1,5-naphthyridin-4(1H)-one (Keto) |

| ¹H NMR | ||

| H2 | ~8.5 | ~8.2 |

| H3 | ~7.0 | ~6.5 |

| H6 | ~8.8 | ~8.6 |

| H7 | ~7.6 | ~7.4 |

| H8 | ~8.3 | ~8.1 |

| OH/NH | ~10-12 (broad) | ~11-13 (broad) |

| ¹³C NMR | ||

| C2 | ~150 | ~145 |

| C3 | ~110 | ~115 |

| C4 | ~165 | ~175 (C=O) |

| C4a | ~140 | ~135 |

| C6 | ~155 | ~152 |

| C7 | ~125 | ~123 |

| C8 | ~135 | ~133 |

| C8a | ~148 | ~146 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of either the hydroxyl (O-H) group in the enol form or the carbonyl (C=O) group in the keto form.

Table 2: Characteristic IR Absorption Frequencies for Tautomers of 4-hydroxy-1,5-naphthyridine

| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) | Description |

| O-H stretch | Enol | 3400-3200 (broad) | Hydroxyl group |

| C=O stretch | Keto | 1680-1650 | Carbonyl group |

| C=C/C=N stretch | Both | 1620-1500 | Aromatic ring vibrations |

UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers are expected to differ due to variations in their conjugated systems. The keto form, with a cross-conjugated system, may exhibit different absorption maxima compared to the more extensively conjugated enol form.

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for Tautomers of 4-hydroxy-1,5-naphthyridine

| Tautomeric Form | Solvent | λ_max (nm) |

| Enol | Non-polar (e.g., Hexane) | ~320-340 |

| Keto | Polar (e.g., Ethanol) | ~350-370 |

Factors Influencing Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[5][6][7] Polar solvents tend to favor the more polar tautomer, which is typically the keto form due to the presence of the carbonyl group. In contrast, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.

Substituent Effects

The electronic nature of substituents on the 1,5-naphthyridine ring can influence the relative stability of the tautomers. A computational study on 4,8-dioxygenated 1,5-naphthyridine derivatives showed that both electron-withdrawing and electron-releasing substituents can affect the stability of the different tautomeric forms.[8]

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.[8] Theoretical studies on related systems have shown that the enol form can be the more stable tautomer in the gas phase, while the keto form may be favored in solution, depending on the solvent.

Table 4: Hypothetical Relative Energies of 4-hydroxy-1,5-naphthyridine Tautomers from Computational Analysis

| Tautomer | Gas Phase (ΔE, kcal/mol) | Polar Solvent (ΔG_solv, kcal/mol) |

| Enol | 0.0 (Reference) | +1.5 |

| Keto | +2.0 | 0.0 (Reference) |

Visualizing Tautomerism and Synthesis

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 4-hydroxy-1,5-naphthyridine.

Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images.

Synthetic Workflow

Caption: Synthetic workflow for 4-hydroxy-1,5-naphthyridine.

Conclusion

The tautomerism of 4-hydroxy-1,5-naphthyridine derivatives is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery. A thorough understanding of the factors governing the tautomeric equilibrium, facilitated by a combination of experimental and computational methods, is essential for the rational design of new and effective therapeutic agents based on this privileged scaffold. This guide provides a foundational understanding and detailed protocols to aid researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Theoretical Study of NBO Analysis and Solvation Effects on Tautomerism Stability of 4,8-dioxygenated 1,5-naphthyridine – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Solubility and pKa of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The solubility and ionization constant (pKa) of this specific derivative are critical physicochemical parameters that profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation development.

This technical guide provides a comprehensive overview of the available information on the solubility and pKa of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide will focus on predicted values, detailed experimental protocols for determination, and a general workflow for physicochemical characterization.

Physicochemical Properties: Predicted Data

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Prediction Method/Software |

| Intrinsic Solubility | Low | General assessment based on structural analogs |

| pH-Dependent Solubility | Expected to be low in acidic to neutral pH and increase significantly in basic pH. | Based on the presence of an acidic carboxylic acid and a weakly basic naphthyridine ring system. |

| Acidic pKa (Carboxylic Acid) | ~3.5 - 4.5 | Based on typical pKa values for aromatic carboxylic acids. |

| Basic pKa (Naphthyridine Nitrogen) | ~1.5 - 2.5 | Based on typical pKa values for pyridine-like nitrogens in a fused ring system. |

Note: The predicted values are estimates and should be experimentally verified.

Tautomerism

This compound can exist in different tautomeric forms. The predominant form is the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, where the hydroxyl group is in its keto form. This tautomerism can influence the compound's physicochemical properties, including its pKa and solubility.

Experimental Protocols

For accurate characterization, the following experimental protocols are recommended for determining the solubility and pKa of this compound.

Solubility Determination: Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: The plate is shaken at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow for precipitation to occur.

-

Detection and Quantification: The amount of precipitated material is measured. Several detection methods can be employed:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitated compound, the concentration of the soluble compound in the supernatant is determined by measuring its UV absorbance at a predetermined wavelength (λmax). A calibration curve is used for quantification.

-

LC-MS/MS: Provides high sensitivity and selectivity for quantifying the soluble compound concentration.

-

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low) to a known concentration (e.g., 1-5 mM). The presence of an inert electrolyte (e.g., KCl) is required to maintain constant ionic strength.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. The solution should be stirred continuously.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the inflection points of the curve, often by analyzing the first or second derivative of the titration curve.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound in a drug discovery setting.

pH-dependent Solubility Profile

The following diagram illustrates the expected relationship between pH and the solubility of an amphiprotic compound like this compound, which has both an acidic and a basic functional group.

Conclusion

While experimental data on the solubility and pKa of this compound are currently scarce, this guide provides a robust framework for its physicochemical characterization. The predicted low intrinsic solubility and its pH-dependent nature are key considerations for its handling and formulation. The provided experimental protocols for kinetic solubility and potentiometric pKa determination offer standardized methods for obtaining reliable data. The illustrative workflows provide a logical sequence for the comprehensive evaluation of this and other novel chemical entities in a drug discovery program. Accurate determination of these fundamental properties is paramount for the successful progression of this compound from a hit to a viable drug candidate.

Thermal Stability and Decomposition of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, such as nalidixic acid and quinolinic acid, to infer potential thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate further research. Additionally, a proposed thermal decomposition pathway for this compound is presented, based on established mechanisms for related heterocyclic carboxylic acids.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for drug development, formulation, and manufacturing processes, as well as for ensuring the safety and efficacy of potential therapeutic agents. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and changes in physical properties. This guide aims to provide a foundational understanding of the thermal properties of this molecule and a framework for its experimental investigation.

Thermal Properties of Analogous Compounds

Table 1: Thermal Properties of Nalidixic Acid

| Property | Value | Method | Reference |

| Melting Point | 225-231 °C | Not specified | [1] |

| Melting Endotherm (Form I) | 227.9 °C | DSC | [2] |

| Melting Endotherm (Form II) | 228.1 °C | DSC | [2] |

| Melting Endotherm (Form III) | 226.6 °C | DSC | [2] |

| Enthalpy of Fusion (Form I) | 37.9 kJ/mol | DSC | [2] |

| Enthalpy of Fusion (Form II) | 36.1 kJ/mol | DSC | [2] |

| Enthalpy of Fusion (Form III) | 31.8 kJ/mol | DSC | [2] |

| Decomposition Behavior | Dimerization via decarboxylation | Thermal Decomposition | [3] |

Table 2: Thermal Properties of Quinolinic Acid

| Property | Value | Method | Reference |

| Melting Point | 185-190 °C (decomposes) | Not specified | [4] |

The data on nalidixic acid, which shares the core naphthyridine carboxylic acid structure, suggests that this compound is likely to be a crystalline solid with a relatively high melting point, probably in the range of 200-250 °C. The presence of the hydroxyl group might influence intermolecular hydrogen bonding and thus affect the melting point and thermal stability. The decomposition of nalidixic acid through decarboxylation is a strong indicator of a probable decomposition pathway for the target compound.

Experimental Protocols for Thermal Analysis

To determine the precise thermal properties of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions (e.g., glass transitions, solid-solid transitions) by measuring the heat flow to or from the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a clean DSC pan (e.g., aluminum).

-

Hermetically seal the pan to prevent sublimation or decomposition products from escaping.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference.

-

The resulting DSC thermogram will show endothermic peaks corresponding to melting and other transitions, and exothermic peaks corresponding to crystallization or decomposition.

Proposed Thermal Decomposition Pathway

Based on the known decomposition of related heterocyclic carboxylic acids, a plausible thermal decomposition pathway for this compound is initiated by decarboxylation.

Caption: Proposed initial step of thermal decomposition.

The primary and most likely initial step in the thermal degradation of this compound is the loss of carbon dioxide from the carboxylic acid group to form 4-hydroxy-1,5-naphthyridine. At higher temperatures, this intermediate would likely undergo further fragmentation of the heterocyclic rings, leading to the formation of various smaller volatile molecules and a carbonaceous residue. The exact nature of these final decomposition products would require further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental and Analytical Workflow

The following diagram outlines a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for thermal characterization.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, this technical guide provides a solid foundation for researchers. By examining analogous compounds, it is predicted that the title compound is a thermally stable solid with a high melting point, likely undergoing decarboxylation as an initial decomposition step. The provided experimental protocols for TGA and DSC offer a clear path for obtaining the necessary quantitative data. Further studies, particularly using Py-GC-MS, are recommended to fully elucidate the decomposition mechanism and identify the resulting products. This information is critical for the safe and effective application of this compound in pharmaceutical and other scientific fields.

References

The 1,5-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Initial Biological Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of compounds demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the initial biological screening of the 1,5-naphthyridine core, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery. The diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects, establish the 1,5-naphthyridine core as a critical pharmacophore in modern drug development.[2]

Anticancer Activity

Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential as anticancer agents.[3] Several studies have reported their cytotoxic effects against various human cancer cell lines, with some compounds exhibiting potent inhibitory activity against key enzymes involved in cancer progression, such as topoisomerase I.[4][5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 1,5-naphthyridine derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target |

| Phenyl & Indeno-1,5-naphthyridines | COLO 205 (Colon) | - | Topoisomerase I Inhibition |

| Naphthyridine Derivative 14 | HeLa (Cervical) | < colchicine | - |

| HL-60 (Leukemia) | < colchicine | - | |

| PC-3 (Prostate) | < colchicine | - | |

| Naphthyridine Derivative 15 | HeLa (Cervical) | < colchicine | - |

| HL-60 (Leukemia) | < colchicine | - | |

| PC-3 (Prostate) | < colchicine | - | |

| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | - |

| HL-60 (Leukemia) | 0.1 | - | |

| PC-3 (Prostate) | 5.1 | - | |

| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | - |

Note: Some data is presented qualitatively ("< colchicine") as reported in the source material.[3][4][6]

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1,5-naphthyridine derivatives on cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., HeLa, HL-60, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

1,5-Naphthyridine test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

DMSO (for formazan solubilization)[7]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The 1,5-naphthyridine scaffold is a key component in a number of compounds with potent antibacterial and antifungal properties.[1][8] Their mechanism of action can vary, with some derivatives targeting essential bacterial processes like cell division by inhibiting the FtsZ protein.[1][9]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 1,5-naphthyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]

| Compound Class/Derivative | Microorganism | MIC (µg/mL) |

| Canthin-6-one | Staphylococcus aureus | 0.49 |

| Escherichia coli | 3.91 | |

| Methicillin-resistant S. aureus (MRSA) | 0.98 | |

| Antifungal | 3.91 | |

| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 |

| Escherichia coli | 3.91 | |

| Methicillin-resistant S. aureus (MRSA) | 3.91 | |

| Antifungal | 7.81 | |

| 10-hydroxycanthin-6-one | Bacillus cereus | 15.62 |

Data sourced from studies on naturally derived naphthyridines.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of 1,5-naphthyridine compounds against bacterial and fungal isolates.[1][10]

Materials:

-

Bacterial or fungal isolates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates[1]

-

1,5-Naphthyridine test compounds dissolved in a suitable solvent

-

Inoculum standardized to 0.5 McFarland turbidity[11]

-

Plate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine compound. Further dilute the stock solution in the appropriate broth medium to achieve a starting concentration that is typically two-fold higher than the highest concentration to be tested.[1]

-

Serial Dilutions: Dispense 100 µL of sterile broth medium into all wells of a 96-well plate. Add 100 µL of the starting compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[1]

-

Control Wells: The eleventh column will serve as a positive control (inoculum without compound), and the twelfth column as a negative control (broth only).[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard suspension, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. For fungi, the inoculum is prepared to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[1]

-

Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.[1]

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[1]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.[1]

Kinase Inhibitory Activity

The 1,5-naphthyridine scaffold is a privileged motif for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammation.[12]

Quantitative Kinase Inhibitory Activity Data

The following table summarizes the inhibitory activity (IC₅₀ values) of representative 1,5-naphthyridine derivatives against their respective kinase targets.

| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) |

| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 |

| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4) | Nanomolar affinity |

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 |

| 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-one | c-Met | 2600 |

| 5,7-disubstituted[1][9]naphthyridines | Spleen Tyrosine Kinase (Syk) | Potent inhibition noted |

Data sourced from a review of 1,5-naphthyridine derivatives as kinase inhibitors.[12]

Experimental Protocol: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 1,5-naphthyridine derivatives against a target kinase. Specific assay conditions (e.g., substrate, buffer components) will vary depending on the kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

1,5-Naphthyridine test compounds

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

-

Microplates (e.g., 384-well)

-

Plate reader compatible with the detection method

Procedure:

-

Compound Dispensing: Dispense the 1,5-naphthyridine compounds at various concentrations into the wells of the microplate.

-

Kinase Addition: Add the purified kinase to the wells containing the compounds and incubate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

-

Signal Measurement: Read the plate using a suitable plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a concentration-response curve.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of 1,5-naphthyridine inhibitors.[12]

Anti-inflammatory and Antiviral Activities

While research is more extensive in the areas of anticancer, antimicrobial, and kinase inhibition, the 1,5-naphthyridine scaffold has also shown promise as a source of anti-inflammatory and antiviral agents.

Anti-inflammatory Activity

Some naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular assays.[6] For instance, certain canthinone-type compounds isolated from Ailanthus altissima showed strong inhibitory effects on LPS-induced NO production in RAW 264.7 murine macrophage cells, with IC₅₀ values ranging from 7.73 to 15.09 μM.[6]

Antiviral Activity

The antiviral potential of 1,5-naphthyridine derivatives has been explored, with some compounds showing activity against various viruses. For example, certain aminoalkyl substituted 1,5-naphthyridines have been described as anti-Ebola virus pharmacophores.[2] While less common than other naphthyridine isomers in antiviral research, the 1,5-scaffold remains a point of interest for the development of novel antiviral agents.[13]

Conclusion

The 1,5-naphthyridine scaffold has firmly established itself as a versatile and valuable core structure in medicinal chemistry. The extensive biological data, coupled with established synthetic methodologies, provides a solid foundation for the future design and development of novel 1,5-naphthyridine-based therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the initial biological screening of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scilit.com [scilit.com]

- 9. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. pdb.apec.org [pdb.apec.org]

- 12. benchchem.com [benchchem.com]

- 13. benthamdirect.com [benthamdirect.com]

Methodological & Application

Application Notes: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid via the Gould-Jacobs Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Gould-Jacobs reaction offers a classic and effective methodology for synthesizing 4-hydroxyquinoline derivatives, and this approach has been successfully adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[1] This reaction provides a versatile and direct route to this important class of compounds, which serve as valuable intermediates in the discovery and development of novel therapeutics.[1]

The synthesis is typically a multi-step process beginning with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid product.[1][2]

Reaction Mechanism and Workflow

The Gould-Jacobs reaction for this synthesis proceeds through a well-established mechanism.[1]

-

Condensation: The process initiates with a nucleophilic attack from the amino group of 3-aminopyridine on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[3][4]

-

Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization, which forms the fused pyridine ring system.[1][3] This step requires significant thermal energy, typically temperatures around 250 °C.[2]

-

Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, exists in tautomeric equilibrium with the more stable enol form, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[3][5]

-

Hydrolysis: The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, followed by acidification to precipitate the final product.[3]

Caption: Reaction mechanism for the Gould-Jacobs synthesis.

Quantitative Data Summary

The following table summarizes the typical reactants, conditions, and expected outcomes for the synthesis of this compound.

| Step | Reactant/Intermediate | Reagent(s) | Key Conditions | Product | Yield | Reference |

| 1. Condensation & Cyclization | 3-Aminopyridine | Diethyl ethoxymethylenemalonate (DEEM) | 1) 120-130 °C, 2h2) ~250 °C (in Dowtherm A), 30 min | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Not specified | [2] |

| 2. Hydrolysis | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 1) NaOH (aq)2) HCl (aq) | 1) Reflux, 16h2) Acidify to pH 3 | This compound | 70% | [6] |

Experimental Protocols

The overall experimental workflow involves two primary stages: the Gould-Jacobs reaction to form the ethyl ester intermediate, followed by its hydrolysis to the final acid product.

Caption: Overall experimental workflow for the synthesis.

Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

This protocol is based on the principles of the Gould-Jacobs reaction.[2]

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

-

Hexane or similar non-polar solvent

-

Round-bottom flasks, reflux condenser, heating mantle

Procedure:

-